An In-Depth Technical Guide to [2,3'-Bipyridine]-6-carboxylic acid: Synthesis, Properties, and Applications in Research and Development
An In-Depth Technical Guide to [2,3'-Bipyridine]-6-carboxylic acid: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of [2,3'-Bipyridine]-6-carboxylic acid, a heterocyclic building block with significant potential in coordination chemistry and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its burgeoning role in the design of novel therapeutic agents and functional materials.
Core Chemical Identity and Properties
[2,3'-Bipyridine]-6-carboxylic acid is a functionalized bipyridine derivative. The presence of both a nitrogen-containing heterocyclic ring system and a carboxylic acid moiety imparts a unique combination of properties, making it a versatile ligand and synthetic intermediate.
Chemical Structure and Identifiers
The isomeric placement of the pyridine rings and the position of the carboxylic acid group are crucial for the molecule's coordination behavior and its utility in various applications. It is essential to distinguish between the different isomers, as their properties can vary significantly.
For the purpose of this guide, we will focus on [2,3'-Bipyridine]-6-carboxylic acid , which is identified by the following:
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Synonyms: 6-(Pyridin-3-yl)picolinic acid
It is important to differentiate this from its isomer, [2,3'-Bipyridine]-6'-carboxylic acid , which has the CAS Number 845827-00-1 .
Physicochemical Properties
Understanding the physical and chemical properties of [2,3'-Bipyridine]-6-carboxylic acid is fundamental for its application in experimental work.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Storage Temperature | Inert atmosphere, room temperature | [3] |
Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not extensively reported in publicly available literature and may need to be determined empirically.
Synthesis of [2,3'-Bipyridine]-6-carboxylic acid
The construction of the bipyridine scaffold is a key challenge in the synthesis of this molecule. Modern cross-coupling reactions have emerged as powerful tools for the efficient formation of carbon-carbon bonds between heterocyclic rings.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of [2,3'-Bipyridine]-6-carboxylic acid points towards a cross-coupling strategy between a pyridine derivative bearing a carboxylic acid or a precursor group and another pyridine unit. The Suzuki-Miyaura coupling is a particularly effective method for this transformation.
Figure 1: Retrosynthetic analysis of [2,3'-Bipyridine]-6-carboxylic acid via a Suzuki coupling approach.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction offers a robust and versatile method for the synthesis of biaryl compounds, including bipyridines.[4][5] This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[4]
Reaction Scheme:
Step-by-Step Methodology:
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Reactant Preparation: To a reaction vessel, add the 6-halopicolinic acid derivative (e.g., methyl 6-bromopicolinate) (1 equivalent), pyridine-3-boronic acid (1.1-1.5 equivalents), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).
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Solvent and Base Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).
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Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Hydrolysis (if starting from an ester): If the starting material was an ester, the resulting product is hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in a mixture of THF and water, followed by acidification).
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired [2,3'-Bipyridine]-6-carboxylic acid.
Causality Behind Experimental Choices:
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Palladium Catalyst: The choice of palladium catalyst and ligands is critical for the efficiency of the Suzuki coupling. Phosphine ligands, such as triphenylphosphine, are commonly used to stabilize the palladium center and facilitate the catalytic cycle.
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Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.
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Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Applications in Drug Development and Coordination Chemistry
The unique structural features of [2,3'-Bipyridine]-6-carboxylic acid make it a valuable building block in the design of novel molecules with potential therapeutic applications and as a versatile ligand in coordination chemistry.
Role as a Scaffold in Anticancer Drug Design
Bipyridine-containing compounds have shown promise as anticancer agents.[6] The incorporation of a carboxylic acid group can enhance the biological activity of metal complexes.[7] Ruthenium and rhenium complexes incorporating bipyridine ligands are of particular interest.[6][8][9]
Mechanism of Action: While the precise mechanisms are often complex and varied, metal complexes of bipyridine derivatives can exert their anticancer effects through several pathways, including:
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DNA Intercalation and Binding: The planar structure of the bipyridine ligand can facilitate intercalation between the base pairs of DNA, leading to conformational changes and inhibition of DNA replication and transcription.
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Enzyme Inhibition: These complexes can target and inhibit the activity of key enzymes involved in cancer cell proliferation and survival.
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Induction of Apoptosis: Many metal-based anticancer agents trigger programmed cell death (apoptosis) in cancer cells.
Figure 2: Potential mechanisms of anticancer activity for metal complexes of [2,3'-Bipyridine]-6-carboxylic acid.
Ruthenium complexes, in particular, are being explored as alternatives to platinum-based drugs due to their potential for lower toxicity and different mechanisms of action, which may help overcome drug resistance.[10] The carboxylic acid moiety can be crucial for modulating the solubility, cellular uptake, and overall biological activity of these complexes.
Utility as a Ligand in Coordination Chemistry
The bidentate nature of the bipyridine core, combined with the additional coordination site provided by the carboxylic acid group, makes [2,3'-Bipyridine]-6-carboxylic acid a versatile ligand for the synthesis of a wide range of metal complexes. These complexes have potential applications in:
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Catalysis: As components of catalysts for various organic transformations.
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Luminescent Materials: The photophysical properties of metal complexes with bipyridine ligands can be tuned for applications in sensing and imaging.
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Supramolecular Chemistry: As building blocks for the construction of complex, self-assembled architectures.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling [2,3'-Bipyridine]-6-carboxylic acid and its derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation/damage.
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May cause respiratory irritation.
Recommended PPE:
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Eye Protection: Safety glasses or goggles.
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Hand Protection: Chemical-resistant gloves.
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Skin and Body Protection: Lab coat.
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Respiratory Protection: Use in a well-ventilated area or with a fume hood. Avoid generating dust.
Handling and Storage
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Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep in an inert atmosphere at room temperature.[3]
Conclusion
[2,3'-Bipyridine]-6-carboxylic acid is a valuable and versatile chemical entity with significant potential for researchers in drug discovery and materials science. Its synthesis, primarily through palladium-catalyzed cross-coupling reactions, provides access to a scaffold that can be further elaborated into complex molecular architectures. The ability of this compound to act as a multidentate ligand has led to the development of novel metal complexes with promising anticancer activity. As research in these areas continues to evolve, the demand for and applications of [2,3'-Bipyridine]-6-carboxylic acid are expected to grow, making a thorough understanding of its properties and synthesis essential for the scientific community.
References
-
PubChem. (n.d.). (2,2'-Bipyridine)-5,5'-dicarboxylic acid. Retrieved from [Link]
-
Tradeindia. (n.d.). 2,3-bipyridine-6-carboxylic Acid - Cas No. 1211540-72-5. Retrieved from [Link]
-
PubChem. (n.d.). 2,2'-Bipyridine-6-carboxylic acid. Retrieved from [Link]
-
PubMed Central. (2023). Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. Retrieved from [Link]
- Kamatchi, T. S., et al. (2017). The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, structure, DNA/protein interaction, antioxidant activity and cytotoxicity. New Journal of Chemistry, 41(10), 3846-3861.
-
PubMed Central. (2017). In vitro anticancer activity and in vivo biodistribution of rhenium(I) tricarbonyl aqua complexes. Retrieved from [Link]
-
MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Retrieved from [Link]
-
MDPI. (n.d.). Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives. Retrieved from [Link]
-
DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]
-
ResearchGate. (2017). In Vitro Anticancer Activity and in Vivo Biodistribution of Rhenium(I) Tricarbonyl Aqua Complexes. Retrieved from [Link]
-
ResearchGate. (2016). Ruthenium(II) complexes of 2,2′-bipyridine-5,5′-dicarboxylic acid: Synthesis, structure, DNA binding, cytotoxicity and antioxidant activity. Retrieved from [Link]
-
PubMed Central. (2022). Rhenium‐Based Complexes and in Vivo Testing: A Brief History. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ACS Publications. (2021). Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Retrieved from [Link]
-
PubMed Central. (2016). An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
ChemistryViews. (2017). Rhenium Complexes as Potential Anticancer Agents. Retrieved from [Link]
Sources
- 1. 2,3-bipyridine-6-carboxylic acid | 1211540-72-5 [chemicalbook.com]
- 2. 2,3-bipyridine-6-carboxylic Acid - Cas No. 1211540-72-5, Molecular Formula C11h8n2o2, Molecular Weight 200.19342, Liquid Form at Best Price in Mumbai | A B Enterprises [tradeindia.com]
- 3. 1211540-72-5|[2,3'-Bipyridine]-6-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rhenium‐Based Complexes and in Vivo Testing: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro anticancer activity and in vivo biodistribution of rhenium(I) tricarbonyl aqua complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
